2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Catalog No.
S2803378
CAS No.
497061-06-0
M.F
C19H15NO3
M. Wt
305.333
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydr...

CAS Number

497061-06-0

Product Name

2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

IUPAC Name

2-[N-(3-acetylphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

Molecular Formula

C19H15NO3

Molecular Weight

305.333

InChI

InChI=1S/C19H15NO3/c1-11(20-14-7-5-6-13(10-14)12(2)21)17-18(22)15-8-3-4-9-16(15)19(17)23/h3-10,22H,1-2H3

InChI Key

DEHBOYMVUBUSDV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O

Solubility

not available

This compound belongs to the class of indenediones, which are molecules containing an indene core structure (a benzene ring fused with a five-membered cyclopentene ring) with two ketone groups (C=O) at positions 1 and 3. In this specific case, an ethylidene group (CH3CH=C) is present at the second position, and a 3-acetylanilino group (an aniline group, C6H5NH2, with an acetyl group, CH3CO-, at the third position) is attached to the first carbon of the ethylidene group.

The origin and significance of this particular compound in scientific research are unclear due to the lack of information. It might be a derivative of indenediones synthesized for specific research purposes, but without further details, it's impossible to determine its specific applications.


Molecular Structure Analysis

The key features of the molecule include:

  • Indene core: This rigid structure provides a platform for attaching functional groups.
  • Ketone groups: The two carbonyls (C=O) can participate in various reactions due to their polarity.
  • Ethylidene group: This unsaturated group can undergo addition reactions or participate in conjugation with the indene ring.
  • 3-Acetylanilino group: The presence of an electron-donating group (aniline) and an electron-withdrawing group (acetyl) can influence the overall electronic properties of the molecule.

Chemical Reactions Analysis

Due to the lack of specific data, it's difficult to discuss the exact reactions this compound undergoes. However, based on the functional groups, some potential reactions include:

  • Nucleophilic addition: The carbonyl groups can react with nucleophiles like alcohols or amines to form addition products.
  • Aldol condensation: The ethylidene group could participate in aldol condensation reactions with other carbonyl compounds.
  • Aromatic substitution: The aniline ring might undergo electrophilic aromatic substitution reactions depending on the reaction conditions.

Physical And Chemical Properties Analysis

No data is available on the specific physical and chemical properties of 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione.

Due to the lack of data, it's impossible to assess the safety hazards associated with this compound. However, indenediones can exhibit some toxicity, and standard laboratory safety practices should be followed if handling this or similar compounds.

Overall

While the specific properties and applications of 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione are unclear, analysis of its functional groups suggests potential avenues for further research. If you have additional information about the origin or synthesis of this compound, a more detailed analysis might be possible.

Citation

  • PubChem. 2-Ethylidene-1H-indene-1,3(2H)-dione. National Center for Biotechnology Information. Accessed May 10, 2024.

XLogP3

2.7

Dates

Modify: 2023-08-17

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